(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid
Overview
Description
“(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid” is a compound that is not widely documented in the literature. However, it appears to be structurally similar to 3-(3,5-Dihydroxyphenyl)propanoic acid, which is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins1.
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. However, it is likely that it could be synthesized from related compounds through appropriate chemical reactions2.Molecular Structure Analysis
The molecular structure of this compound is not directly available in the literature. However, based on its name, it can be inferred that it contains an amino group (NH2), a carboxylic acid group (COOH), and a phenyl group (a six-membered carbon ring) with two hydroxyl groups (OH) attached3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented in the literature. However, as a compound containing both amino and carboxylic acid functional groups, it could potentially participate in a variety of chemical reactions, including those typical of amino acids4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. However, based on its structure, it is likely to be a solid at room temperature, and its solubility would depend on the pH of the solution due to the presence of both acidic (COOH) and basic (NH2) functional groups5.Safety And Hazards
The safety and hazards associated with this compound are not well-documented in the literature. However, compounds with similar structures can be harmful if swallowed and may cause an allergic skin reaction6.
Future Directions
The future research directions for this compound are not well-documented in the literature. However, the development of new dietary biomarkers is a topic of ongoing research interest, and this compound, due to its structural similarity to known dietary biomarkers, could potentially be of interest in this context7.
properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5/h1-2,4,8,11-12H,3,10H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPXVSTVIOUDIU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568038 | |
Record name | 3,5-Dihydroxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid | |
CAS RN |
194160-48-0 | |
Record name | 3,5-Dihydroxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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